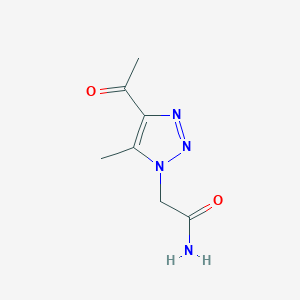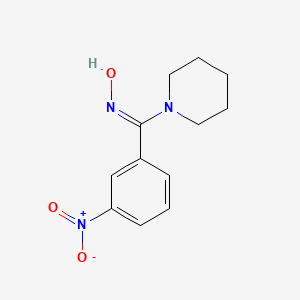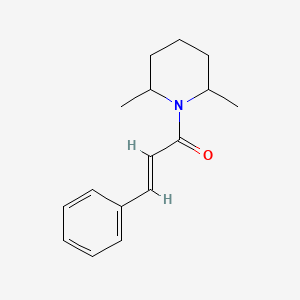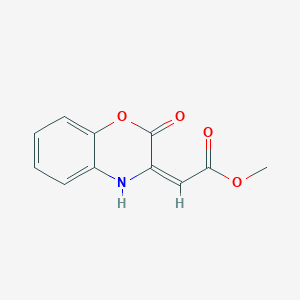![molecular formula C10H7N3O4 B5910291 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Applications De Recherche Scientifique
1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in cells, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole is not fully understood, but it is thought to involve the generation of reactive oxygen species and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory properties and to be neuroprotective in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole in lab experiments is its versatility. This compound can be used as a fluorescent probe, a photosensitizer, or an anti-cancer agent, depending on the specific research application. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole. One area of interest is the development of new synthesis methods that can produce this compound more efficiently and with higher purity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole involves the reaction of 5-nitro-2-furaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been optimized for high yield and purity and has been widely used in scientific research.
Propriétés
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-pyrazol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(12-7-1-6-11-12)4-2-8-3-5-10(17-8)13(15)16/h1-7H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJVHKQAGUTNQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)



![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)




![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)
